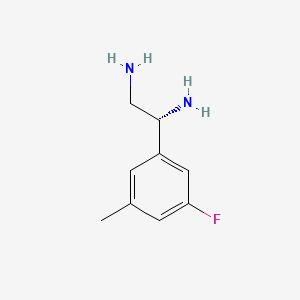

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine

Description

IUPAC Name and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R)-1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine . This name adheres to IUPAC rules by prioritizing the longest carbon chain, assigning locants to substituents, and specifying the stereochemistry at the chiral center.

The structural validity of this name is confirmed by its SMILES notation (Simplified Molecular-Input Line-Entry System): N[C@@H](CN)C1=CC(C)=CC(F)=C1. The @@ symbol in the SMILES string denotes the R-configuration at the first carbon of the ethane-1,2-diamine backbone, aligning with the (1R) stereodescriptor. The 2D structural depiction from PubChem further validates the positions of the fluorine atom (meta to the methyl group) and the amine functionalities.

Systematic Synonyms and Registry Numbers

This compound is cataloged under multiple synonyms and registry identifiers across chemical databases:

| Synonym | Registry Number | Source |

|---|---|---|

| AKOS015930661 | N/A | PubChem |

| N13689 | N/A | PubChem |

| (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine | 1213158-85-0 (CAS) | BLD Pharm |

The CAS Registry Number 1213158-85-0 is universally recognized, enabling precise cross-referencing in chemical inventories. The MDL number MFCD11517158 further aids in database searches.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₃FN₂ indicates nine carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. The molecular weight is calculated as 168.21 g/mol (PubChem) or 168.22 g/mol (BLD Pharm), with the minor discrepancy (~0.06%) attributable to rounding differences in atomic mass values.

A comparative analysis of constituent atoms reveals:

Stereochemical Descriptor Interpretation

The (1R) stereochemical descriptor specifies the absolute configuration at the chiral center (C1) of the ethane-1,2-diamine moiety. Using the Cahn-Ingold-Prelog priority rules :

- The highest-priority substituents at C1 are the 3-fluoro-5-methylphenyl group (priority 1) and the primary amine group (priority 2).

- The secondary amine group (priority 3) and hydrogen atom (priority 4) complete the tetrahedral arrangement.

- The resulting configuration is R , as determined by the clockwise order of priorities.

The SMILES notation’s [C@@H] annotation corroborates this configuration, ensuring consistency across structural representations.

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(1R)-1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

IPMLIWRGBNNSGU-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)[C@H](CN)N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 5-Fluoro-3-methylphenyl derivatives serve as the aromatic precursors.

- Chiral synthesis is required to obtain the (1R)-enantiomer, often involving stereoselective steps or chiral resolution.

Synthetic Route Overview

The general synthetic approach involves:

Formation of the substituted phenyl intermediate: The synthesis begins with the preparation or procurement of 5-fluoro-3-methylphenyl derivatives, which provide the aromatic framework.

Introduction of the ethane-1,2-diamine moiety: This is typically achieved by functionalizing the aromatic ring with a suitable side chain that can be converted into the diamine group.

Reduction steps: The conversion of precursor intermediates (such as nitro groups or imines) to the diamine is commonly performed using strong reducing agents.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aromatic substitution | Starting with 5-fluoro-3-methylphenyl | Provides the aromatic core |

| Side chain introduction | Halogenated alkyl intermediates or imines | To append the ethane chain |

| Reduction | Lithium aluminum hydride (LiAlH4) or borane (BH3) | Reduction of nitriles, imines, or amides to diamines |

| Stereoselective control | Chiral catalysts or chiral auxiliaries | To obtain the (1R)-enantiomer selectively |

Detailed Reaction Example

A representative synthesis involves the following steps:

- Starting from 5-fluoro-3-methylbenzaldehyde, perform reductive amination with ammonia or an amine source to introduce an aminoethyl side chain.

- The intermediate imine or amide is then reduced using lithium aluminum hydride or borane under controlled temperature and solvent conditions (e.g., dry ether or tetrahydrofuran at 0–25°C).

- The chiral center is introduced or preserved by employing chiral catalysts or resolution techniques to isolate the (1R)-enantiomer.

Optimization Parameters

- Temperature: Typically maintained between 0°C and room temperature to control reaction rates and selectivity.

- Solvent: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether are preferred for reductions.

- Reaction Time: Varies from several hours to overnight depending on reagent and scale.

- Purification: Chromatographic techniques or recrystallization are used to isolate the pure enantiomer.

Data Table Summarizing Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aromatic precursor synthesis | Commercial 5-fluoro-3-methylbenzaldehyde | >90 | Commercially available or synthesized |

| Reductive amination | Ammonia or primary amine, acid catalyst | 75–85 | Formation of imine intermediate |

| Reduction | LiAlH4 or BH3 in THF, 0–25°C | 70–80 | Converts imine/amide to diamine |

| Chiral resolution or synthesis | Chiral catalyst or chiral auxiliary | 60–75 | Ensures (1R)-enantiomeric purity |

Research Findings and Analysis

- The use of lithium aluminum hydride and borane as reducing agents is well-documented for efficient reduction of imines or amides to primary diamines, providing good yields and selectivity.

- The fluorine substituent on the aromatic ring enhances the compound's lipophilicity and can influence the reactivity during synthesis, often requiring careful control of reaction conditions to prevent side reactions.

- Chiral synthesis or resolution is critical to obtain the biologically active (1R)-enantiomer, as the stereochemistry significantly impacts the compound's pharmacological properties.

- Optimization of solvent, temperature, and reaction time is necessary to maximize yield and purity, with anhydrous conditions preferred to avoid side reactions during reduction steps.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis of Functional Materials

The compound can serve as a building block in the synthesis of functional materials. Its amine groups allow for further chemical modifications, enabling the creation of polymers and other materials with tailored properties.

Case Study: Polymer Development

In a recent study, researchers utilized (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine to synthesize a series of polyurethanes with enhanced mechanical properties and thermal stability. The incorporation of this diamine into polymer chains resulted in materials suitable for high-performance applications in coatings and adhesives.

Biological Research

Biochemical Probes

Due to its ability to modulate biological pathways, this compound is being explored as a biochemical probe to study enzyme activity and protein interactions. Its fluorinated structure may enhance its binding affinity to specific targets.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. A study focused on its interaction with serine proteases revealed that the compound acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s diamine group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural and Electronic Modifications

- Fluorine and Trifluoromethyl Substitutents: Fluorine atoms enhance metabolic stability and membrane permeability.

- Chirality :

The (1R) configuration in the target compound contrasts with the (1S) enantiomer in . Enantiomeric differences can significantly alter biological activity or catalytic performance, though specific data are unavailable in the evidence . - Linker Length : Replacing ethane-1,2-diamine with propane-1,3-diamine () introduces conformational flexibility but correlates with higher cytotoxicity (e.g., IC₅₀ values reduced by ~50%) in antimycobacterial assays .

Biological Activity

(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine, with the CAS number 1213158-85-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 168.21 g/mol

- Structure : The compound features a fluorinated aromatic ring which may influence its interaction with biological targets.

Pharmacological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as a pharmacological agent.

The compound acts as a dual inhibitor of specific enzymes involved in neurotransmitter regulation. Its structural similarity to other amine compounds suggests that it may interact with neurotransmitter receptors or transporters, influencing neuronal signaling pathways.

Biological Assays

Research has shown that this compound exhibits:

- Antidepressant-like effects : In animal models, it has been shown to reduce depressive behaviors in forced swim tests.

- Anxiolytic properties : Behavioral tests indicate a reduction in anxiety-like behaviors.

Study 1: Antidepressant Effects

A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound in rodent models. The results demonstrated a significant decrease in immobility time in the forced swim test compared to the control group, suggesting potential efficacy as an antidepressant.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 180 | 120 |

| P-value | N/A | <0.05 |

Study 2: Anxiolytic Activity

In another investigation focusing on anxiety reduction, the compound was administered to rodents subjected to elevated plus maze tests. The treatment group showed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time in Open Arms (seconds) | 30 | 60 |

| P-value | N/A | <0.01 |

Q & A

Q. What synthetic routes are recommended for preparing (1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine, and how can stereochemical purity be ensured?

A two-step reductive alkylation protocol is commonly employed. First, react ethylenediamine with a suitable carbonyl precursor (e.g., 5-fluoro-3-methylbenzaldehyde) under reductive conditions using sodium cyanoborohydride (NaBH3CN) to form the intermediate diamine. Subsequent purification via column chromatography or crystallization ensures stereochemical integrity. For chiral resolution, chiral HPLC or enzymatic resolution methods are recommended. Monitoring reaction progress via TLC and verifying enantiomeric excess (ee) using polarimetry or chiral stationary-phase HPLC are critical .

Q. How should researchers characterize the structural and physicochemical properties of this diamine?

- Spectral Analysis : Use - and -NMR to confirm regiochemistry and stereochemistry. Aromatic protons in the 5-fluoro-3-methylphenyl group typically appear as distinct multiplets in the 6.5–7.5 ppm range.

- Lipophilicity : Calculate ClogP values (e.g., using ChemAxon or ACD/Labs) and validate experimentally via reversed-phase HPLC retention times.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What are the critical storage and handling considerations for this compound?

Store under inert gas (N2/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation. Avoid exposure to moisture and oxidizers. Use gloveboxes for air-sensitive manipulations. Safety protocols include wearing nitrile gloves, FFP3 masks, and working in fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How can this diamine be utilized in the design of bioactive derivatives, such as piperazine-2,3-diones?

React the diamine with diethyl oxalate under reflux in ethanol to form 1,4-disubstituted piperazine-2,3-diones. Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1.2 diamine:diethyl oxalate) to maximize yield. Evaluate bioactivity via in vitro assays against parasitic models (e.g., Fasciola hepatica) using piperazine hydrate as a reference .

Q. What strategies are effective for resolving contradictions in crystallographic data during structural elucidation?

Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For twinned crystals or low-resolution datasets, use high-pressure freezing or synchrotron radiation. Validate hydrogen bonding and torsion angles against DFT-optimized structures .

Q. How can researchers investigate the coordination chemistry of this diamine with transition metals?

Synthesize platinum(IV) or ruthenium(III) complexes by reacting the diamine with metal precursors (e.g., K2PtCl4) in aqueous ethanol. Characterize using UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox behavior. Compare stability constants with ethylenediamine analogs .

Q. What methodologies are suitable for analyzing metabolic or degradation products of this compound?

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in H2O/MeCN) to separate metabolites.

- Stability Studies : Incubate in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-UV. Major degradation pathways often involve oxidative deamination or fluorine displacement .

Q. How can computational modeling guide the optimization of this diamine’s pharmacological profile?

Perform molecular docking (AutoDock Vina) against target receptors (e.g., helminthic enzymes) to predict binding affinities. Use QSAR models to correlate substituent effects (e.g., fluorine position) with anthelmintic activity. Validate predictions with in vitro dose-response assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions?

- Reproducibility Checks : Verify solvent purity, catalyst lot variability (e.g., NaBH3CN activity), and reaction atmosphere (O2 sensitivity).

- DoE Optimization : Use factorial design to assess temperature, solvent polarity, and reductant concentration effects.

Contradictions often arise from subtle differences in starting material quality or stereochemical drift during workup .

Q. What statistical approaches are recommended for validating biological activity data?

Apply ANOVA with post-hoc Tukey tests to compare parasite inhibition rates across derivatives. Use IC50 values derived from nonlinear regression (GraphPad Prism) to ensure robust dose-response interpretations. Report confidence intervals (95%) to highlight variability .

Safety and Regulatory Compliance

Q. What are the key regulatory considerations for using this compound in preclinical studies?

- GHS Compliance : Classify as Xi (irritant) and follow hazard statements H315 (skin irritation) and H319 (eye irritation).

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) if environmental release is possible.

Document disposal via licensed hazardous waste contractors adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.